1-(4-Hydroxybenzyl)imidazole-2-thiol
Overview
Description
1-(4-Hydroxybenzyl)imidazole-2-thiol is a heterocyclic compound that features both an imidazole ring and a thiol group
Mechanism of Action
Target of Action
Similar compounds such as 5-(arylideneamino)-1h-benzo[d]imidazole-2-thiols have been reported to inhibit the enzyme α-glucosidase . This enzyme plays a key role in carbohydrate metabolism, and its inhibition can be an effective way of managing Type 2 Diabetes Mellitus .
Mode of Action
It has been suggested that the sulfur atom in the thione group of similar compounds is necessary for optimal activity
Biochemical Pathways
Given the potential inhibition of α-glucosidase, it can be inferred that the compound may affect carbohydrate metabolism
Result of Action
Similar compounds have shown potent anti-diabetic activity, suggesting that 1-(4-hydroxybenzyl)imidazole-2-thiol may have similar effects .
Biochemical Analysis
Biochemical Properties
1-(4-Hydroxybenzyl)imidazole-2-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a potential inhibitor or activator of various enzymes. For instance, it has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism, by inhibiting its activity . Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . Additionally, the compound can induce conformational changes in proteins by forming disulfide bonds, which can alter their function and stability.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for its application in research. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier proteins and can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For instance, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzyl)imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. Catalysts such as nano-Fe3O4@Ca3(PO4)2 are used to promote the synthesis, optimizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybenzyl)imidazole-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-(4-Hydroxybenzyl)imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
- 1-(4-Hydroxybenzyl)imidazole-2-thione
- 1-(4-Hydroxyphenyl)imidazole-2-thiol
- 1-(4-Hydroxybenzyl)benzimidazole-2-thiol
Uniqueness: 1-(4-Hydroxybenzyl)imidazole-2-thiol is unique due to its combination of a hydroxybenzyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWZHFJGVDNBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC2=S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241812 | |
Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-64-5 | |
Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?
A: this compound functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.
Q2: What evidence supports the multisubstrate binding mechanism of this compound to DBH?
A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:
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